2,3-Di(pyridin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(pyridin-3-yl)pyridine is a heterocyclic organic compound that consists of three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes two pyridine rings attached to the 2 and 3 positions of a central pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with a suitable reagent under specific conditions. For example, a condensation reaction between pyridine-3-carbaldehyde and a secondary amine in the presence of a catalyst can yield the desired compound . Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyridine-3-boronic acid is coupled with a halogenated pyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols. Substitution reactions can result in various functionalized pyridine derivatives.
Scientific Research Applications
2,3-Di(pyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,3-Di(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form coordination complexes with metals also plays a crucial role in its catalytic properties .
Comparison with Similar Compounds
2,3-Di(pyridin-3-yl)pyridine can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:
3-(2-(pyridin-3-yl)disulfanyl)pyridine: This compound contains a disulfide linkage, which imparts different chemical and biological properties.
Pyridine-3,5-dicarboxylic acid: This compound has carboxylic acid groups that make it useful in the synthesis of coordination polymers and other advanced materials.
The uniqueness of this compound lies in its structural simplicity and versatility, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-4-12(10-16-7-1)14-6-3-9-18-15(14)13-5-2-8-17-11-13/h1-11H |
InChI Key |
KCGVYMGPANDKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.